molecular formula C19H23NO3 B15351759 Erysotrin

Erysotrin

Cat. No.: B15351759
M. Wt: 313.4 g/mol
InChI Key: WXVSPYOOFCCEII-FUKCDUGKSA-N
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Description

Erysotrin (CAS: 27740-43-8) is an alkaloid belonging to the erythrinan class of compounds, characterized by a 1H-indolo[7a,1-a]isoquinoline backbone with three methoxy groups at positions 3, 15, and 16 (Table 1). Its molecular formula is C₁₉H₂₃NO₃, and it exhibits structural similarities to other erythrinan derivatives, such as Erysopine hydrochloride.

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2R)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline

InChI

InChI=1S/C19H23NO3/c1-21-15-5-4-14-7-9-20-8-6-13-10-17(22-2)18(23-3)11-16(13)19(14,20)12-15/h4-5,7,10-11,15H,6,8-9,12H2,1-3H3/t15-,19?/m0/s1

InChI Key

WXVSPYOOFCCEII-FUKCDUGKSA-N

Isomeric SMILES

CO[C@@H]1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1

Canonical SMILES

COC1CC23C(=CCN2CCC4=CC(=C(C=C34)OC)OC)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties of Erysotrin and Comparable Compounds

Compound Name CAS Number Molecular Formula Substituents Key Structural Features
This compound 27740-43-8 C₁₉H₂₃NO₃ 3,15,16-trimethoxy Indolo-isoquinoline backbone
Erysopine hydrochloride 63938-28-3 C₁₇H₁₉NO₃·ClH 3-methoxy, hydrochloride salt Dehydro groups at positions 1,2,6,7

Structural and Functional Comparison with Similar Compounds

This compound vs. Erysopine Hydrochloride

  • Structural Differences :

    • This compound has three methoxy groups (positions 3, 15, 16) compared to Erysopine’s single methoxy group (position 3) .
    • Erysopine is a hydrochloride salt , enhancing its solubility in polar solvents, whereas this compound’s neutral trimethoxy structure may favor lipid solubility.
    • Erysopine contains dehydro groups (1,2,6,7-tetradehydro), which reduce aromaticity and may increase reactivity compared to this compound’s fully saturated backbone.
  • Erysopine’s hydrochloride salt form may confer advantages in aqueous solubility, making it more suitable for intravenous formulations.

Broader Comparison with Erythrinan Alkaloids

  • Methoxy Substitutions : Compounds with multiple methoxy groups (e.g., this compound) are more likely to exhibit CYP450 enzyme interactions due to electron-rich aromatic systems, affecting metabolic stability .
  • Salt Forms vs. Free Bases : Salt forms (e.g., Erysopine hydrochloride) typically exhibit higher crystallinity and stability under acidic conditions, whereas free bases (e.g., this compound) may be more volatile or prone to oxidation .

Research Findings and Data Gaps

Key Observations from Structural Data

  • Molecular Weight and Polarity :
    • This compound’s molecular weight (329.4 g/mol) is higher than Erysopine’s free base (289.3 g/mol), which may influence diffusion rates across biological barriers.
    • The logP value (predicted) for this compound is likely higher than Erysopine due to its additional methoxy groups, suggesting divergent pharmacokinetic profiles.

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